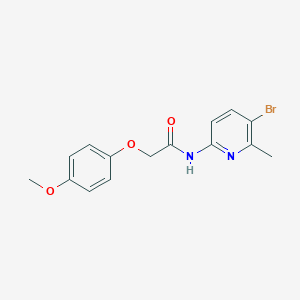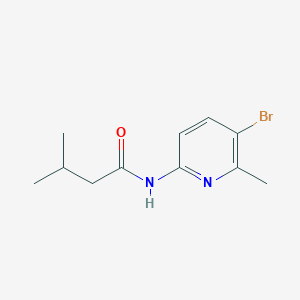![molecular formula C20H19FN4O2 B250786 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250786.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide, also known as AFN-1252, is a novel antibacterial compound that has been developed for the treatment of Staphylococcus aureus infections.
Wirkmechanismus
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide targets the bacterial enzyme FabI, which is involved in the biosynthesis of fatty acids. By inhibiting this enzyme, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide disrupts the bacterial cell membrane and leads to cell death. This mechanism of action is unique compared to other antibacterial compounds, which typically target cell wall synthesis or protein synthesis.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been shown to have minimal toxicity in mammalian cells, indicating a favorable safety profile for potential clinical use. In addition, it has been shown to have a low potential for inducing resistance in bacteria, which is a major concern for many antibacterial compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide is its potent antibacterial activity against S. aureus, which is a major cause of hospital-acquired infections. However, one limitation is that it is not effective against Gram-negative bacteria, which limits its potential use in treating certain infections.
Zukünftige Richtungen
There are several potential future directions for N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide research. One direction is to investigate its potential use in combination with other antibacterial compounds to enhance its efficacy against S. aureus. Another direction is to explore its activity against other bacterial pathogens, such as Mycobacterium tuberculosis or Pseudomonas aeruginosa. Finally, further studies are needed to evaluate the safety and efficacy of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide in preclinical and clinical settings.
Synthesemethoden
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide involves a multi-step process that includes the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-cyano-2-fluorobenzamide, which is reacted with 4-(4-acetylpiperazin-1-yl)aniline to form the intermediate compound. This intermediate is then reacted with 4-bromobenzoyl chloride to form N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been extensively studied for its antibacterial activity against S. aureus, including both methicillin-sensitive and methicillin-resistant strains. In addition, it has also been tested against other Gram-positive bacteria, such as Streptococcus pneumoniae and Enterococcus faecalis. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been shown to have potent bactericidal activity against these bacteria, with minimal inhibitory concentrations in the low micromolar range.
Eigenschaften
Molekularformel |
C20H19FN4O2 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C20H19FN4O2/c1-14(26)24-8-10-25(11-9-24)17-5-3-16(4-6-17)23-20(27)18-7-2-15(13-22)12-19(18)21/h2-7,12H,8-11H2,1H3,(H,23,27) |
InChI-Schlüssel |
UNPNJEVYKDHSOU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250703.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![4-ethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250706.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)







![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)